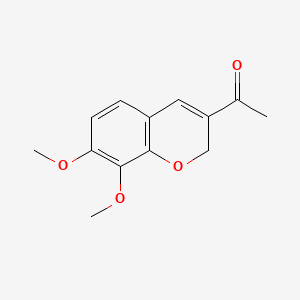![molecular formula C11H7Cl2F2NO3S B14500453 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile CAS No. 64728-75-2](/img/structure/B14500453.png)
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the ether linkage: This step involves the reaction of 2,2-dichloro-1,1-difluoroethanol with 4-hydroxybenzenesulfonyl chloride under basic conditions to form the intermediate 4-(2,2-dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride.
Introduction of the nitrile group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the prop-2-enenitrile moiety, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Oxidation and reduction reactions: The nitrile group can be reduced to an amine, while the aromatic ring can undergo oxidation reactions.
Addition reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution reactions: Products include substituted sulfonyl derivatives.
Reduction reactions: Products include amines or reduced aromatic compounds.
Addition reactions: Products include various addition compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl chloride
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
64728-75-2 |
|---|---|
Formule moléculaire |
C11H7Cl2F2NO3S |
Poids moléculaire |
342.1 g/mol |
Nom IUPAC |
3-[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C11H7Cl2F2NO3S/c12-10(13)11(14,15)19-8-2-4-9(5-3-8)20(17,18)7-1-6-16/h1-5,7,10H |
Clé InChI |
ZWJYCQXGXNMBRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(C(Cl)Cl)(F)F)S(=O)(=O)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


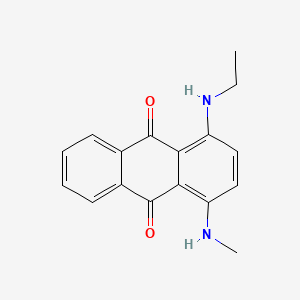
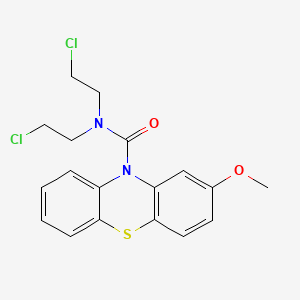

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

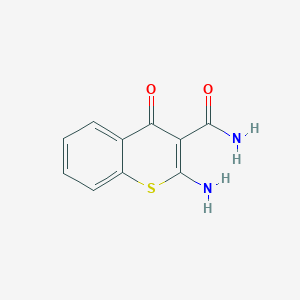
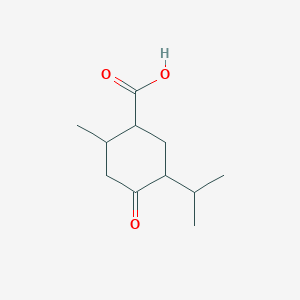

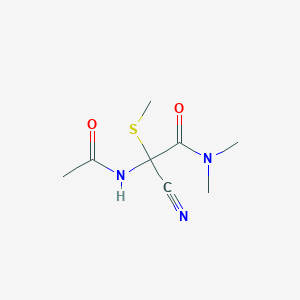
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
